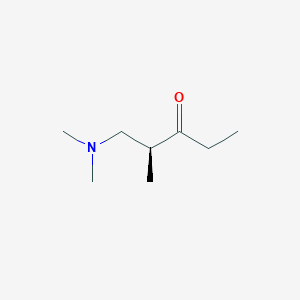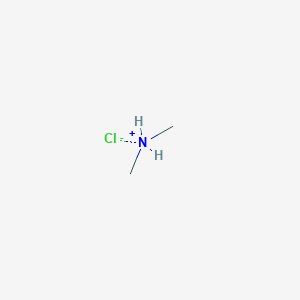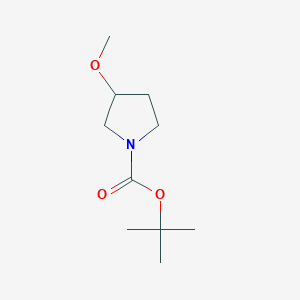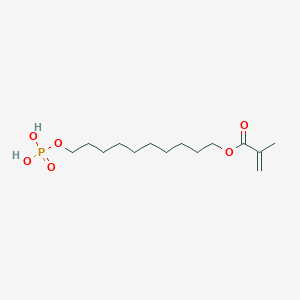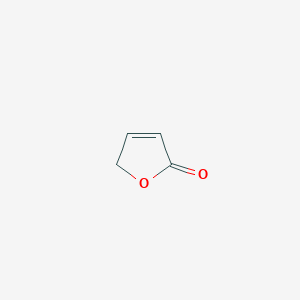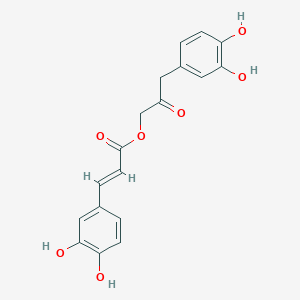
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
描述
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is a compound that belongs to the class of phenolic esters. It is derived from caffeic acid and is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate typically involves the esterification of caffeic acid with 3,4-dihydroxyphenylacetone. One common method is the one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with 3,4-dihydroxyphenylacetone to afford the desired esters in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of natural preservatives and antioxidants for food and cosmetic products.
作用机制
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate involves several molecular targets and pathways:
Antioxidant Activity: It exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
相似化合物的比较
Similar Compounds
Caffeic Acid Phenethyl Ester: Known for its neuroprotective and anti-inflammatory properties.
Dihydrocaffeic Acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is unique due to its specific combination of antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145904-50-3 | |
| Record name | Petasiphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


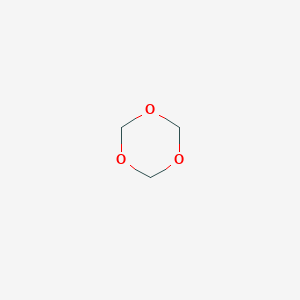

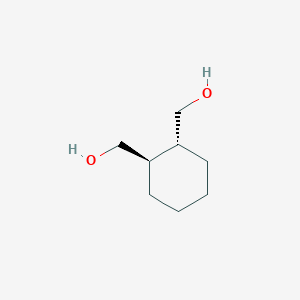
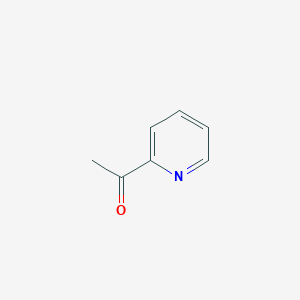

![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)

